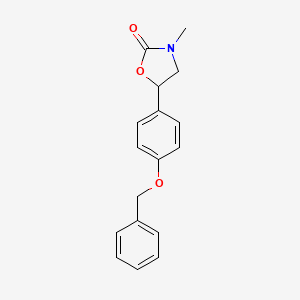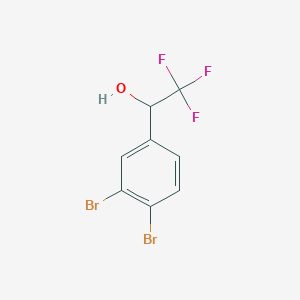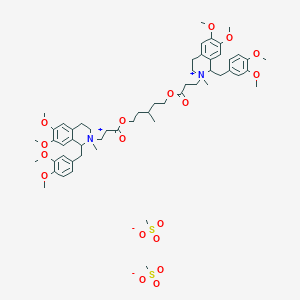
2-(1-Hydroxy-2-methylpropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-2-methylpropan-2-yl)phenol is an organic compound with the molecular formula C10H14O2 It is a phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, and a 2-methylpropan-2-yl group attached to the same ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes, where a hydroxyl group is introduced to the benzene ring. This can be done using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3) .
Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. For example, the reaction of 2-methylpropan-2-ol with phenol in the presence of a strong base like sodium hydroxide (NaOH) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced catalysts to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxy-2-methylpropan-2-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-2-methylpropan-2-yl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is attributed to the hydroxyl group on the benzene ring, which can undergo redox reactions .
In biological systems, the compound may interact with enzymes and proteins, modulating their activity and exerting anti-inflammatory and anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phenolic structure plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be compared with other similar compounds, such as:
Phenol: A simpler phenolic compound with a hydroxyl group attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-hydroxy-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H14O2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,11-12H,7H2,1-2H3 |
Clave InChI |
WENKUOBYVZCMLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

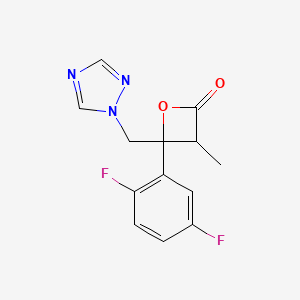
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

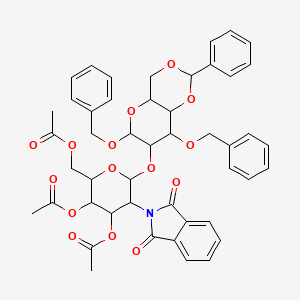
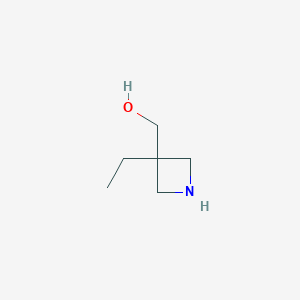

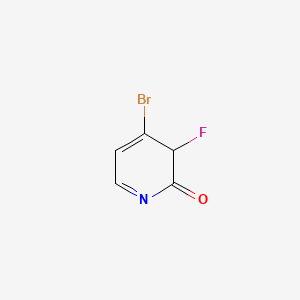
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
